molecular formula C6H3Cl3O3S B058120 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride CAS No. 23378-88-3

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Cat. No.: B058120
CAS No.: 23378-88-3
M. Wt: 261.5 g/mol
InChI Key: KXFQRJNVGBIDHA-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is a chemical compound with the molecular formula Cl₂C₆H₂(OH)SO₂Cl. It is also known as 2,4-Dichlorophenol-6-sulfonyl chloride. This compound is characterized by its two chlorine atoms and a hydroxyl group attached to a benzene ring, along with a sulfonyl chloride group. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups .

Mechanism of Action

Target of Action

It has been used in the synthesis of certain compounds , suggesting that it may interact with various biological targets.

Mode of Action

It is known to be used in the synthesis of certain compounds , indicating that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

It has been used as a chromogenic system in a one-step kinetic method for the determination of 5′-nucleotidase , suggesting that it may have a role in nucleotide metabolism.

Result of Action

It has been used in the synthesis of certain compounds , suggesting that its action results in the formation of these compounds.

Action Environment

The action, efficacy, and stability of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it is known to hydrolyze in water , indicating that its stability and action can be affected by the presence of water. Furthermore, it is moisture sensitive and incompatible with bases and oxidizing agents , suggesting that its stability and action can be influenced by the presence of these substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride can be synthesized through the chlorination of 2-hydroxybenzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol-6-sulfonyl chloride: Similar in structure but differs in the position of the chlorine atoms.

    3-Chloro-4-methylbenzenesulfonyl chloride: Contains a methyl group instead of a hydroxyl group.

    2-Chloro-4-cyanobenzenesulfonyl chloride: Contains a cyano group instead of a hydroxyl group.

Uniqueness

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both chlorine atoms and a hydroxyl group allows for versatile chemical transformations and applications in various fields .

Properties

IUPAC Name

3,5-dichloro-2-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQRJNVGBIDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177926
Record name 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride
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Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23378-88-3
Record name 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride
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Record name 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride
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Record name 3,5-dichloro-2-hydroxybenzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

A process comprising (1) contacting 2,4-dichlorophenol with at least 4 equivalents of chlorosulfonic acid and 0-2 equivalents of thionyl chloride, quenching the reaction product in water at 0°-60° C. to form 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride, and optionally adding a chlorocarbon solvent, (2) contacting the sulfonyl chloride from (1) with at least 3 equivalents of aqueous ammonia or anhydrous ammonia at -5° to 25° C. to form 2-hydroxy-3,5-dichlorobenzenesulfonamide and (3) dehalogenating the sulfonamide by contacting the reaction product from (2) with hydrogen, in a solvent, in the presence of at least two equivalents of a base and a catalyst at a pressure of at least one atmosphere.
[Compound]
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Synthesis routes and methods II

Procedure details

Molten 2,4-dichlorophenol (82.13 g) was added to 166 ml of ClSO3H at 37°-40° C. over a 1 hour period. After a 20 minute hold period at 37°-40° C. the mixture was cooled to 24° C. and held an additional 1 hour. The reaction mixture was then cautiously poured onto 1100 g of ice with constant agitation. Filtration, washing and drying afforded 104 g of 97.6% pure 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride (C) (77% yield), mp 79°-82° C.
Quantity
82.13 g
Type
reactant
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166 mL
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reactant
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[Compound]
Name
ice
Quantity
1100 g
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reactant
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Synthesis routes and methods III

Procedure details

Molten 2,4-dichlorophenol (164.27 g) was added to 332 ml of chlorosulfonic acid at 36°-40° C. over one and one-half hours. After a 10 minute hold period at 38°-40° C. the reaction mixture was cooled to 24° C. and held for 1 hour. This solution was then pumped into 500 ml of water which had been cooled to 5° C. External cooling was required to maintain the quench slurry at 60° C. Once the quench was complete, the slurry was cooled to 45° C. and the agitation was stopped to allow the solids to settle. Using a dipstick, 380 ml of supernatent was removed. This volume was replaced with 180 ml H2O and 200 ml CH2Cl2. The organic layer was separated and a second 50 ml wash with CH2Cl2 was obtained and combined with the first to provide 340 ml, 489 g of a 40.3% solution of (C) in CH2Cl2 (81% yield).
Quantity
164.27 g
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reactant
Reaction Step One
Quantity
332 mL
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reactant
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Name
Quantity
500 mL
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solvent
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Yield
40.3%
Yield
81%

Synthesis routes and methods IV

Procedure details

Molten 2,4-dichlorophenol (82.7 g) was contacted with 166 ml of chlorosulfonic acid at 37°-40° C. over a 1 hour period. After a 15 minute hold at 40° C. the reaction was cooled to 25° C. and 73 ml of SOCl2 was added. The temperature was raised to 32° C. for 40 minutes and then allowed to cool to 25° C. over 1 hour. The reaction mixture was quenched onto ice. Filtration and drying afforded 126.7 g of 99% pure 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride (C) (94% yield).
Quantity
82.7 g
Type
reactant
Reaction Step One
Quantity
166 mL
Type
reactant
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Name
Quantity
73 mL
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reactant
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Synthesis routes and methods V

Procedure details

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is prepared according to the procedure of Example 6 of U.S. Pat. No. 3,453,099, whereby 2,4-dichlorophenol (0.05 mole) is reacted with 2.5 moles of chlorosulfonic acid at room temperature. The mixture is poured onto ice and the acid layer decanted from the warmed mixture. The product is washed with ice water and recrystallized from carbon tetrachloride; m.p. 81°-83° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
2.5 mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It readily reacts with various nucleophiles, enabling the creation of diverse compounds. For instance, it reacts with ammonia, amines, hydrazine derivatives, and sodium azide to yield corresponding sulfonamides, hydrazides, and azides. [] This reactivity makes it valuable for synthesizing potential herbicides and other bioactive compounds. [] One specific application is in synthesizing {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, potential therapeutic agents. [] This synthesis involves reacting this compound with 2-furyl(1-piperazinyl)methanone, followed by O-substitution with different alkyl/aralkyl halides. []

Q2: How does the structure of derivatives impact their biological activity, particularly against α-glucosidase?

A2: Research indicates a strong correlation between the structure of this compound derivatives and their α-glucosidase inhibitory activity. For example, hydrazones derived from ethyl isonipecotate, synthesized using this compound as a starting material, exhibit significant α-glucosidase inhibitory potential. [] The variations in the aromatic aldehyde component of these hydrazones directly influence their inhibitory activity. Compounds featuring specific substituents on the aromatic ring demonstrate greater potency, highlighting the importance of structure-activity relationships in drug design. []

Q3: Beyond its use in synthesizing bioactive compounds, are there other applications for this compound?

A3: Yes, recent research highlights its utility in material science. When supported on SBA-15 and complexed with Nickel (II), this compound forms a nanoreactor catalyst. [] This catalyst demonstrates efficacy in synthesizing diaryl sulfides from aryl halides and either thiourea or elemental sulfur. [] This application showcases the versatility of this compound beyond traditional organic synthesis.

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